molecular formula C6H9N3O B11922870 2-Hydrazinyl-4-methoxypyridine

2-Hydrazinyl-4-methoxypyridine

Cat. No.: B11922870
M. Wt: 139.16 g/mol
InChI Key: QTNZZMBNNSTIQZ-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-methoxypyridine is an organic compound with the molecular formula C6H9N3O It is a derivative of pyridine, characterized by the presence of a hydrazinyl group at the second position and a methoxy group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-methoxypyridine typically involves the reaction of 2-chloro-4-methoxypyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

2-chloro-4-methoxypyridine+hydrazine hydrateThis compound+HCl\text{2-chloro-4-methoxypyridine} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 2-chloro-4-methoxypyridine+hydrazine hydrate→this compound+HCl

Industrial Production Methods

For industrial-scale production, the process may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Hydrazones and other reduced forms.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Hydrazinyl-4-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-methoxypyridine involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinyl-4-methylpyridine: Similar structure with a methyl group instead of a methoxy group.

    4-Hydrazinyl-2-methoxypyridine: Similar structure with the positions of the hydrazinyl and methoxy groups swapped.

    2-Hydrazinylthiazole derivatives: Compounds with a thiazole ring instead of a pyridine ring.

Uniqueness

2-Hydrazinyl-4-methoxypyridine is unique due to the specific positioning of the hydrazinyl and methoxy groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

(4-methoxypyridin-2-yl)hydrazine

InChI

InChI=1S/C6H9N3O/c1-10-5-2-3-8-6(4-5)9-7/h2-4H,7H2,1H3,(H,8,9)

InChI Key

QTNZZMBNNSTIQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)NN

Origin of Product

United States

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